2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate
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Description
2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
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Biological Activity
The compound 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N4O4S, with a molecular weight of approximately 398.48 g/mol. The structure features a benzo[d]thiazole ring connected to a piperazine moiety and an isoindolinone derivative, which may contribute to its biological properties.
Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:
- Antimicrobial Activity : The benzothiazole scaffold is known to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. This suggests that the compound may possess antimicrobial properties against resistant strains of bacteria such as Staphylococcus aureus .
- Anticancer Potential : Compounds structurally related to this molecule have shown promise in cancer therapy by interfering with cellular replication processes. The presence of the piperazine ring may enhance interactions with cellular targets involved in tumor growth .
Biological Activity Data
A summary of the biological activities associated with similar compounds is presented in the table below:
Compound Name | Structural Features | Biological Activity | Reference |
---|---|---|---|
Benzothiazole Derivative | Benzothiazole scaffold | Antimicrobial | |
Piperazine Compound | Piperazine ring | Antidepressant, anxiolytic | |
Isoindolinone Derivative | Dioxoisoindoline structure | Anticancer |
Case Studies and Research Findings
- Antimicrobial Studies : In vitro assays have demonstrated that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, one study reported that a related compound showed effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Cancer Cell Line Studies : A recent investigation into the anticancer effects of benzothiazole derivatives indicated that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the activation of caspases and modulation of apoptotic pathways .
- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies suggest that compounds in this class may have favorable absorption and distribution characteristics, enhancing their potential as therapeutic agents .
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-(1,3-dioxoisoindol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-24-8-10-25(11-9-24)22-23-17-7-6-14(12-18(17)31-22)30-19(27)13-26-20(28)15-4-2-3-5-16(15)21(26)29/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADCLMHVISAQHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.